

# Spectroscopic and Structural Elucidation of Roseorubicin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthracycline antibiotic, **Roseorubicin B**. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document presents a compilation of expected spectroscopic characteristics based on its known chemical structure and data from closely related analogues. The experimental protocols provided are detailed methodologies for acquiring such data.

## **Chemical Structure and Properties**

**Roseorubicin B** is an anthracycline antibiotic with the following properties:

Property	Value
CAS Number	70559-01-2
Molecular Formula	C36H48N2O11
Molecular Weight	684.77 g/mol
Chemical Structure	A tetracyclic aglycone linked to a daunosamine sugar moiety.

### **Spectroscopic Data**



The following tables summarize the expected spectroscopic data for **Roseorubicin B** based on the analysis of its functional groups and comparison with related anthracyclines like doxorubicin and daunorubicin.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for Roseorubicin B

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic Protons	7.0 - 8.0	m	Protons on the anthracycline ring system.
Anomeric Proton	5.0 - 5.5	d or br s	Proton on C-1' of the daunosamine sugar.
Methine Protons	3.5 - 4.5	m	Protons on the sugar ring and aglycone.
Methylene Protons	1.5 - 3.0	m	Protons on the sugar ring and ethyl side chain.
Methyl Protons	1.2 - 1.5	d or t	Protons of the methyl group on the sugar and the ethyl group.
Hydroxyl Protons	Variable	br s	Phenolic and alcoholic protons, often exchangeable with D <sub>2</sub> O.
Amine Protons	Variable	br s	Protons of the amino group on the sugar, exchangeable.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Roseorubicin B



Carbon	Expected Chemical Shift (ppm)	Notes
Carbonyl Carbons	180 - 210	Ketone and quinone carbonyls in the aglycone.
Aromatic Carbons	110 - 160	Carbons of the tetracyclic aromatic system.
Anomeric Carbon	95 - 105	C-1' of the daunosamine sugar.
Oxygenated Carbons	60 - 80	Carbons bonded to oxygen in the sugar and aglycone.
Nitrogenated Carbon	45 - 55	C-3' of the daunosamine sugar.
Aliphatic Carbons	10 - 40	Methyl, methylene, and methine carbons.

#### **Mass Spectrometry (MS)**

Table 3: Expected Mass Spectrometry Fragmentation for Roseorubicin B

m/z (Expected)	lon	Fragmentation Pathway
685.33	[M+H]+	Protonated molecular ion.
667.32	[M+H - H <sub>2</sub> O] <sup>+</sup>	Loss of a water molecule.
525.18	[Aglycone+H]+	Cleavage of the glycosidic bond, loss of the daunosamine sugar.
Varies	-	Further fragmentation of the aglycone and sugar moieties.

### Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for Roseorubicin B



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3200 - 3600	O-H, N-H	Stretching (broad)
2850 - 3000	C-H (sp³)	Stretching
~1710	C=O (Ketone)	Stretching
~1620	C=O (Quinone)	Stretching
1580, 1450	C=C (Aromatic)	Stretching
1000 - 1300	C-O	Stretching

# **Experimental Protocols NMR Spectroscopy**

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher. The sample (5-10 mg) would be dissolved in a suitable deuterated solvent, such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, containing 0.1% tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, a standard pulse sequence would be used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence would be employed. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be performed to aid in the complete assignment of all proton and carbon signals.

#### **Mass Spectrometry**

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument would be operated in positive ion mode to observe the protonated molecular ion and its fragment ions. Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

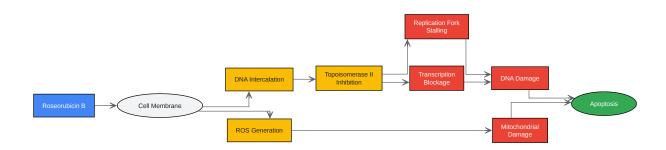
#### **Infrared Spectroscopy**



The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an attenuated total reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## **Signaling Pathway and Mechanism of Action**

**Roseorubicin B**, as an anthracycline, is expected to exert its anticancer effects through multiple mechanisms, primarily involving its interaction with DNA and the generation of reactive oxygen species (ROS).



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Caption: Proposed mechanism of action for Roseorubicin B.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the isolation and characterization of **Roseorubicin B**.





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Caption: Workflow for **Roseorubicin B** isolation and analysis.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Roseorubicin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14152545#roseorubicin-b-spectroscopic-data-nmr-ms-ir]

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